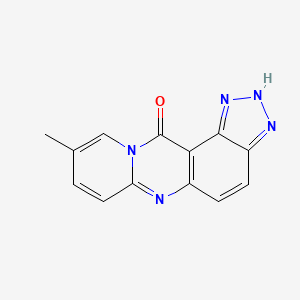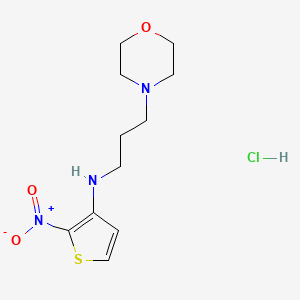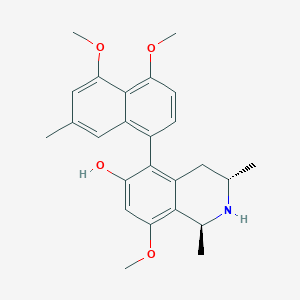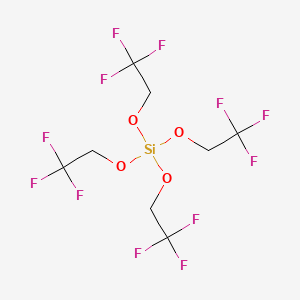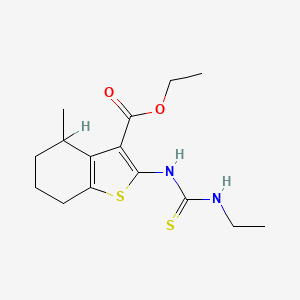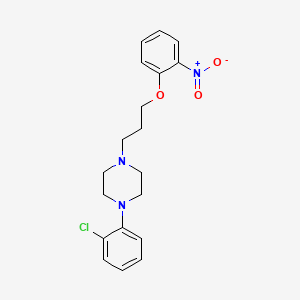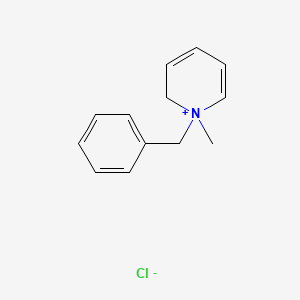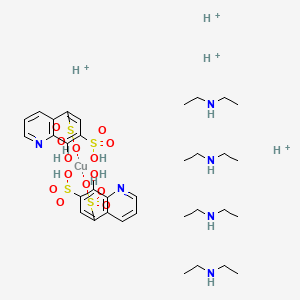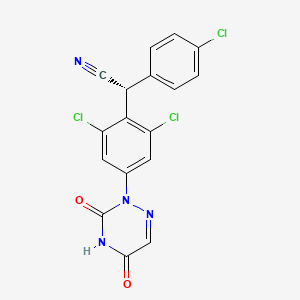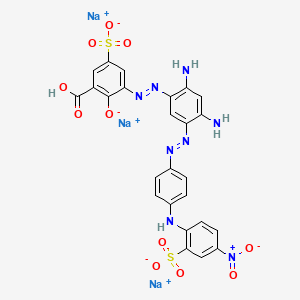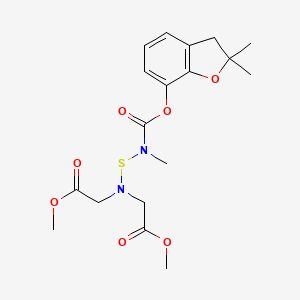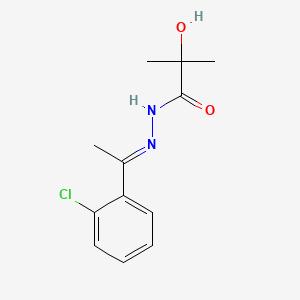
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazide group attached to a chlorophenyl group, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the reaction of 2-chlorobenzaldehyde with 2-hydroxy-2-methylpropanoic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction and ensuring the purity of the final product. Industrial methods may also involve the use of advanced techniques such as continuous flow reactors to enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially leading to inhibition or activation of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide include other hydrazides and derivatives with similar structural features. Examples include:
- 2-Hydroxy-2-methylpropanoic acid hydrazide
- 2-Chlorobenzaldehyde hydrazone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
122433-15-2 |
|---|---|
Fórmula molecular |
C12H15ClN2O2 |
Peso molecular |
254.71 g/mol |
Nombre IUPAC |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C12H15ClN2O2/c1-8(9-6-4-5-7-10(9)13)14-15-11(16)12(2,3)17/h4-7,17H,1-3H3,(H,15,16)/b14-8+ |
Clave InChI |
UWLHTSRFCRIGQF-RIYZIHGNSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C(C)(C)O)/C1=CC=CC=C1Cl |
SMILES canónico |
CC(=NNC(=O)C(C)(C)O)C1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


